N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide
Description
N-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide is a heterocyclic compound featuring a benzothiadiazole core fused with a 1,3-dimethyl-2,2-dioxido group at positions 1 and 3. The 5-position of the benzothiadiazole is substituted with a 3,4,5-triethoxybenzamide moiety.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S/c1-6-28-18-11-14(12-19(29-7-2)20(18)30-8-3)21(25)22-15-9-10-16-17(13-15)24(5)31(26,27)23(16)4/h9-13H,6-8H2,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUBDOIPCCNBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the dimethyl and dioxido groups. The final step involves the coupling of this intermediate with 3,4,5-triethoxybenzamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxido groups to thiol groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Benzothiazole-Based Derivatives
The compound in , N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide, shares a benzothiazole core but differs in substituents. The target compound’s triethoxybenzamide group contrasts with the nitro and methoxy groups in ’s analogue. The triethoxy moiety likely enhances lipophilicity and steric bulk compared to the nitro group, which may influence membrane permeability or metabolic stability .
2.1.2 Thiadiazole vs. Dioxane Derivatives
describes 1,3-dioxane-4,6-dione derivatives synthesized via La(OTf)3-catalyzed condensation. While structurally distinct, these dioxane derivatives highlight the role of electron-withdrawing groups (e.g., carbonyls) in stabilizing intermediates during synthesis. The target compound’s 2,2-dioxido group may similarly stabilize its benzothiadiazole core but with greater aromaticity .
2.1.3 Thiazolyl Carbamates
Compounds in , such as thiazol-5-ylmethyl carbamates, incorporate thiazole rings but lack the fused thiadiazole system. The thiadiazole’s sulfone groups in the target compound could confer higher polarity and hydrogen-bonding capacity compared to thiazole-based carbamates .
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological evaluation, and applications in medicinal chemistry.
The molecular formula of the compound is with a molecular weight of 434.5 g/mol. The compound features a thiadiazole ring fused with a triethoxybenzamide moiety, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O4S |
| Molecular Weight | 434.5 g/mol |
| Structure | Thiadiazole derivative with triethoxybenzamide |
Synthesis
The synthesis of this compound involves multi-step synthetic pathways that include:
- Formation of the thiadiazole ring.
- Introduction of the triethoxybenzamide moiety.
- Purification and characterization of the final compound.
Antiviral Properties
Recent studies have highlighted the antiviral activity of compounds with similar structures. For example:
- Thiadiazole derivatives have shown effectiveness against various viruses including Hepatitis B Virus (HBV) and Dengue Virus (DENV) .
- Molecular docking studies indicated that these compounds may inhibit viral replication by interfering with viral enzymes.
Anti-inflammatory Effects
Research indicates that thiadiazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes:
- COX-2 Inhibition : Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting COX-2 and 15-lipooxygenase .
Study 1: Antiviral Activity
A study evaluated a series of thiadiazole derivatives for their antiviral properties against HBV. The results showed that certain derivatives exhibited significant antiviral activity with low cytotoxicity compared to standard antiviral agents .
Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of thiadiazole-thiazolidinone hybrids. The compounds were assessed for their ability to inhibit COX enzymes in vitro. Results indicated that these hybrids could serve as potential therapeutic agents for inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
